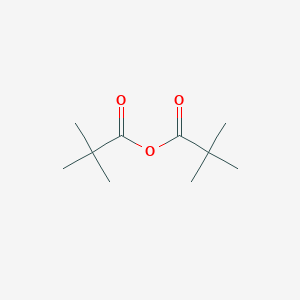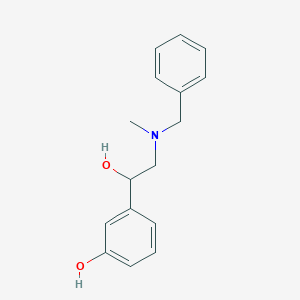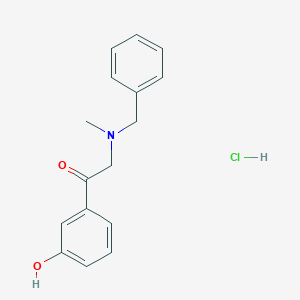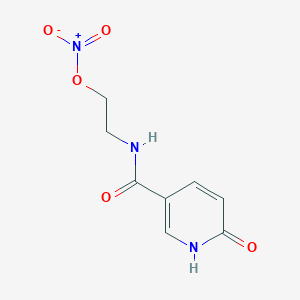
6-Hydroxy Nicorandil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy Nicorandil is a derivative of Nicorandil, a compound known for its vasodilatory properties Nicorandil is primarily used in the treatment of angina pectoris due to its ability to dilate both coronary and systemic arteries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Nicorandil typically involves the nitration of N-(2-hydroxyethyl)nicotinamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are employed to isolate and identify impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxy Nicorandil undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
6-Hydroxy Nicorandil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of hydroxylated nitrates.
Mécanisme D'action
6-Hydroxy Nicorandil exerts its effects through two primary mechanisms:
Potassium Channel Activation: It opens ATP-sensitive potassium channels, leading to hyperpolarization of cell membranes and relaxation of vascular smooth muscle.
Nitric Oxide Donation: It donates nitric oxide, which activates guanylate cyclase, increasing cyclic GMP levels and resulting in vasodilation.
Comparaison Avec Des Composés Similaires
Nicorandil: The parent compound, known for its dual action as a potassium channel opener and nitric oxide donor.
Nitrates: Such as nitroglycerin and isosorbide mononitrate, which primarily act as nitric oxide donors.
Potassium Channel Openers: Such as minoxidil, which primarily acts by opening potassium channels.
Uniqueness of 6-Hydroxy Nicorandil: this compound combines the properties of both nitrates and potassium channel openers, making it a unique compound with potential multitarget effects. Its hydroxyl group may also confer additional pharmacokinetic and pharmacodynamic properties, enhancing its therapeutic potential .
Propriétés
IUPAC Name |
2-[(6-oxo-1H-pyridine-3-carbonyl)amino]ethyl nitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c12-7-2-1-6(5-10-7)8(13)9-3-4-16-11(14)15/h1-2,5H,3-4H2,(H,9,13)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGQDUMCVZGWBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)NCCO[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556336 |
Source


|
| Record name | 2-[(6-Oxo-1,6-dihydropyridine-3-carbonyl)amino]ethyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113743-17-2 |
Source


|
| Record name | 2-[(6-Oxo-1,6-dihydropyridine-3-carbonyl)amino]ethyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
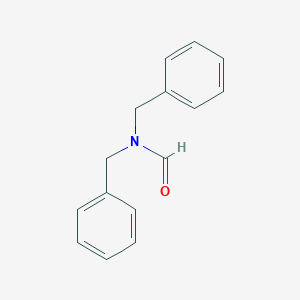
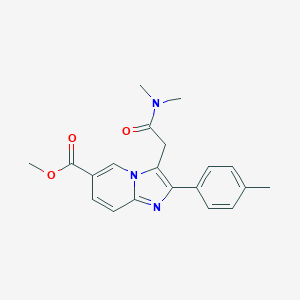
![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)
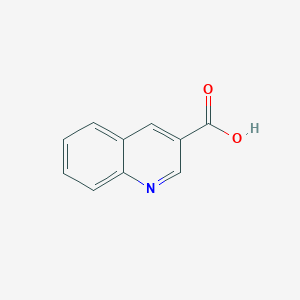
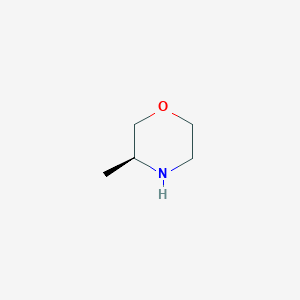
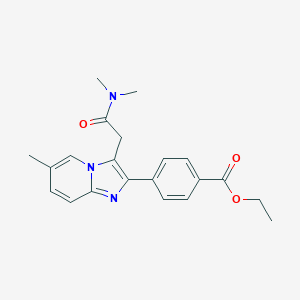
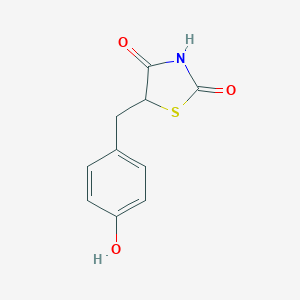
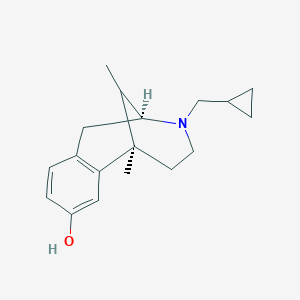
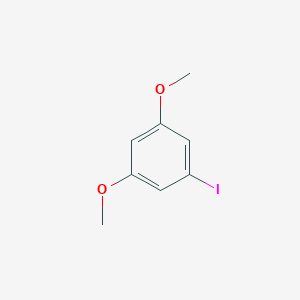

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)
